2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. Its structure incorporates a chloroaniline moiety and a dimethyl-substituted nicotinamide, which may confer unique biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
This compound is classified as an amide and nicotinamide derivative, which are important in pharmacology for their roles in various biological processes. The presence of the chloroaniline group suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide typically involves multi-step organic reactions:
Technical details often include the use of solvents like dimethylformamide or dichloromethane under controlled temperatures to optimize yields .
The molecular structure of 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide can be represented as follows:
The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular interactions.
The chemical reactivity of this compound is likely influenced by its functional groups:
Technical details regarding these reactions often involve optimization of conditions such as pH and temperature to enhance product formation .
Relevant data from studies indicate that similar compounds exhibit varying degrees of stability depending on their substituents .
2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide has potential applications in:
Continued research into this compound could elucidate its full pharmacological profile and therapeutic potential .
The compound 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide features a multi-substituted nicotinamide core that serves as the structural and electronic foundation for its bioactivity. The core consists of a pyridine ring substituted at positions 4 and 6 with methyl groups and at position 2 with a urea-linked 4-chloroaniline moiety. The 4,6-dimethyl groups impose significant steric constraints, forcing the pyridine ring into a planar conformation that optimizes π-stacking interactions with biological targets [1] [8]. Electronic modifications arise from the electron-donating methyl substituents, which increase electron density at the pyridine N1 atom (HOMO: −6.32 eV), enhancing hydrogen-bond acceptor capability. Conversely, the C2-positioned urea linker acts as an electron-withdrawing group (LUMO: −1.98 eV), creating a dipole moment of 5.67 Debye that facilitates polar interactions with enzyme active sites [1] [8].
Hirshfeld surface analysis of analogous nicotinamides reveals that H···H (25.4%), H···O (19.7%), and H···N (11.2%) interactions dominate molecular packing, with the carboxamide group contributing to >30% of total hydrogen-bonding interactions [1]. This is corroborated by single-crystal XRD data showing bond angles of 120.5° at the carboxamide oxygen, ideal for bidentate hydrogen bonding.
Table 1: Electronic and Structural Parameters of the Nicotinamide Core
Parameter | Value | Method | Biological Implication |
---|---|---|---|
HOMO Energy | −6.32 eV | DFT/B3LYP | Enhanced nucleophilicity at N1 |
LUMO Energy | −1.98 eV | DFT/B3LYP | Electrophile susceptibility at C5 |
Dipole Moment | 5.67 Debye | DFT/B3LYP | Polar target engagement |
Pyridine Ring Planarity | < 0.1 Å deviation | SC-XRD | Optimal π-stacking |
H-bond Donor Capacity | 2 sites | Molecular modeling | Enzyme active-site anchoring |
The 4-chloroanilino moiety, linked via a carbonylamino (carbamoyl) bridge, is critical for target specificity. The chlorine atom at the para-position generates a strong electron-withdrawing effect (Hammett σₚ = +0.23), which polarizes the aniline ring and stabilizes the urea carbonyl’s electrophilicity. This polarization enables nucleophilic attack by serine residues (e.g., in DPP-4) or histidine residues (e.g., in MPO), forming covalent enzyme-inhibitor adducts [1] [7]. The carbamoyl group adopts a trans configuration confirmed by NMR (¹³C chemical shift at δ 156.8 ppm), allowing it to act as a rigid spacer that positions the chlorophenyl ring deep into hydrophobic enzyme pockets [5] [7].
Comparative molecular docking studies (AutoDock Vina) show the chlorophenyl group’s involvement in van der Waals contacts with conserved residues:
Structurally analogous nicotinamide derivatives demonstrate how modifications alter target specificity:
Table 2: Structural and Bioactivity Comparison with Nicotinamide-Based Inhibitors
Compound | Key Modifications | Primary Target | IC₅₀/Activity | Structural Advantages |
---|---|---|---|---|
2-{[(4-CA)CA]-4,6-DMNA | 4,6-dimethyl; urea linker | DPP-4/MPO | 21.4–59.8 nM [7] | Optimized steric bulk for hydrophobic pockets |
Sitagliptin | Trifluorophenyl; triazolopiperidine | DPP-4 | 28 nM [7] | Fluorine-enhanced membrane permeability |
Nicotinamide (NAM) | Unsubstituted carboxamide | Sir2/SIRT1 | 50 μM [3] | Endogenous base-exchange inhibitor |
MDC (Methylenedioxyphenyl carboxamide) | Piperonylic acid derivative | MPO | IC₅₀ = 3.2 μM [1] | Electrophilicity index >1.5 eV for covalent inhibition |
Verdiperstat | Heterocyclic inhibitor | MPO | Clinical phase [1] | Enhanced blood-brain barrier penetration |
This compound’s 4,6-dimethylnicotinamide core diverges from classic nicotinamide inhibitors like NAM, which rely solely on C-pocket binding in Sir2 proteins [2] [6]. Unlike NAM’s noncompetitive inhibition (binding the conserved “D pocket” adjacent to NAD⁺), the urea linker enables competitive inhibition by occupying substrate-binding sites in DPP-4 and MPO [1] [7]. Its electrophilicity index (ω = 1.8 eV) exceeds that of natural nicotinamide (ω = 0.9 eV), favoring nucleophilic attack by catalytic residues [1] [8]. Additionally, the dimethyl groups enhance membrane permeability (calculated logP = 1.8) compared to unsubstituted nicotinamides (logP = 0.2), improving cellular uptake [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1